4-(tert-Butyl)-6-chloropyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-tert-butyl-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)6-4-7(10)11-8(12)5-6/h4-5H,1-3H3,(H,11,12) |
InChI Key |
SECKNLUUNCARBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=C1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4 Tert Butyl 6 Chloropyridin 2 1h One
Reactivity Profiles of the 2-Pyridinone Heterocyclic Core
The reactivity of the 2-pyridinone ring is characterized by its aromatic nature and the influence of the nitrogen heteroatom and carbonyl group. This dual character allows for a range of chemical behaviors, including substitution and cycloaddition reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring
The 2-pyridinone core possesses a nuanced reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of the ring nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack compared to benzene. uoanbar.edu.iq This deactivation is further enhanced in acidic media where the nitrogen atom becomes protonated, increasing its electron-withdrawing effect. uoanbar.edu.iq Consequently, electrophilic substitution on the pyridine ring, such as nitration or halogenation, requires harsh reaction conditions. uoanbar.edu.iqquimicaorganica.org When such reactions do occur, they tend to favor the C3 and C5 positions, which are less electron-deficient than the C2 and C4 positions. quimicaorganica.orgslideshare.net The presence of activating groups, like amino or methoxy (B1213986) groups, can facilitate electrophilic substitution. gcwgandhinagar.comyoutube.com
Conversely, the electron deficiency created by the nitrogen atom makes the pyridine ring, and by extension the 2-pyridinone core, highly susceptible to nucleophilic attack. uoanbar.edu.iqgcwgandhinagar.com Nucleophilic substitutions are most likely to occur at the C2/C6 and C4 positions, which bear a partial positive charge. uoanbar.edu.iqyoutube.com Pyridinium salts are even more reactive towards nucleophiles due to the formal positive charge on the nitrogen atom. youtube.com
Cycloaddition Reactions of 2-Pyridinones, including Diels-Alder Processes
2-Pyridinones can participate as dienes in Diels-Alder [4+2] cycloaddition reactions, a powerful method for constructing six-membered rings. libretexts.org These pericyclic reactions involve a concerted redistribution of electrons through a cyclic transition state to form new sigma bonds. libretexts.org The viability and success of these reactions often depend on the electronic nature of the pyridinone and the dienophile. acsgcipr.org While normal electron-demand Diels-Alder reactions with 2-pyridinones can be challenging, inverse-electron-demand versions, where the pyridinone acts as an electron-poor diene, are often more successful. acsgcipr.org The initial cycloadducts can then undergo further transformations, such as the extrusion of a small molecule, to yield aromatic pyridine derivatives. acsgcipr.org
Beyond thermal cycloadditions, 2-pyridinones are also known to undergo photochemical cycloadditions. nih.govacs.org For instance, they can participate in [4+4] photocycloadditions to form tricyclic products. nih.govacs.org Dihydro-4-pyridones can undergo intramolecular [2+2] photochemical cycloadditions, yielding bicyclic systems that can be further transformed. acs.orgrsc.org These photochemical methods provide access to complex molecular architectures from relatively simple pyridinone precursors. nih.govtaylorfrancis.com
Transformations Involving the Chloro Substituent
The chlorine atom at the C6 position of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one is a key functional handle for a variety of chemical transformations, enabling the construction of more complex molecules.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Chlorinated Pyridinone Frameworks
The chloro group on the pyridinone ring serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples the chloropyridinone with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl and heteroaryl-aryl linkages. researchgate.net While highly effective for many substrates, the coupling of 2-chloropyridines can sometimes be challenging, with nickel catalysts showing variable success depending on the pyridine substitution pattern. rsc.org Efficient protocols for the Suzuki coupling of chloro-heterocycles on solid supports have also been developed. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the chlorinated pyridinone with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org While cyclic enaminones can be challenging substrates for Heck-type reactions, oxidative boron-Heck reactions have been developed for the C6 arylation of 2,3-dihydropyridin-4(1H)-ones. nih.gov
Sonogashira Coupling: This reaction couples the chloropyridinone with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.orgnih.gov Various palladium complexes and reaction conditions, including copper-free systems, have been developed to broaden the scope and efficiency of this transformation. organic-chemistry.orgnih.gov
A summary of representative cross-coupling reactions is presented below.
Table 1: Overview of Cross-Coupling Reactions on Halogenated Pyridine/Pyridinone Scaffolds| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organohalide (e.g., Chloropyridinone) + Organoboron (e.g., Arylboronic acid) | Pd(0) complex + Base | Biaryl or Aryl-heterocycle |
| Heck | Organohalide (e.g., Chloropyridinone) + Alkene | Pd(0) complex + Base | Substituted Alkene |
| Sonogashira | Organohalide (e.g., Chloropyridinone) + Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | Arylalkyne or Enyne |
Nucleophilic Aromatic Substitution of Chlorine in Pyridinone Systems
The electron-deficient nature of the pyridinone ring activates the C6-chloro substituent towards nucleophilic aromatic substitution (SNAr). gcwgandhinagar.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product. nih.gov The reactivity order for halogens in SNAr reactions is often F > Cl ≈ Br > I. nih.govresearchgate.net This reaction is a fundamental method for introducing a wide range of functionalities, such as amino and alkoxy groups, onto the pyridinone scaffold. For instance, 2-halopyridines can react with amines to form 2-aminopyridines, although reactions with 2-chloropyridine (B119429) can sometimes be less efficient than with 2-fluoropyridine. researchgate.net The conversion of 2-hydroxypyridines (the tautomeric form of 2-pyridinones) to 2-chloropyridines using reagents like phosphorus oxychloride (POCl₃) proceeds via an initial attack of the oxygen on phosphorus, followed by a nucleophilic substitution. gcwgandhinagar.com
Halogen-Metal Exchange and Other Organometallic Transformations
Halogen-metal exchange is a powerful reaction for converting an organic halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.org This transformation is commonly performed using organolithium reagents, such as n-butyllithium or tert-butyllithium. stackexchange.com The reaction involves the exchange of the halogen atom (in this case, chlorine) with a metal (e.g., lithium), generating a lithiated pyridinone species. wikipedia.orgstackexchange.com This organolithium intermediate is a potent nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org To overcome issues like side reactions at low temperatures, mixed reagent systems, such as a combination of isopropylmagnesium chloride and n-butyllithium, have been developed for efficient halogen-metal exchange on heterocyclic substrates under non-cryogenic conditions. nih.gov This method allows for the generation of functionalized organometallic intermediates from halogenated pyridines, opening avenues for further synthetic diversification. nih.govyoutube.com
Influence and Reactivity of the tert-Butyl Group in the Chemistry of this compound
The tert-butyl group, a prominent structural feature in this compound, significantly influences the molecule's chemical reactivity and the regioselectivity of its transformations. This influence stems primarily from its notable steric bulk and its electronic effects as an alkyl substituent.
Steric Effects and Directing Group Properties in Pyridinone Chemistry
The most pronounced characteristic of the tert-butyl group is its substantial steric hindrance. Comprising a quaternary carbon atom bonded to three methyl groups, it occupies a significant volume, which can impede the approach of reagents to nearby reactive sites. In the context of the pyridinone ring, the tert-butyl group at the C-4 position can sterically shield the adjacent C-3 and C-5 positions, as well as influence the reactivity of the C-6 chloro substituent and the N-1 position.
In electrophilic aromatic substitution reactions, the tert-butyl group is generally considered an ortho-para director due to its electron-donating inductive effect, which stabilizes the intermediate carbocation (arenium ion). However, this directing effect is often weak researchgate.net. For t-butylbenzene, nitration yields a mixture of ortho, meta, and para products, with the para isomer being predominant, highlighting the interplay between electronic directing effects and steric hindrance that disfavors substitution at the sterically crowded ortho positions researchgate.net.
While direct studies on the electrophilic substitution of this compound are not extensively documented in the provided search results, inferences can be drawn from the behavior of related aromatic compounds. The presence of the bulky tert-butyl group at C-4 would be expected to disfavor direct substitution at the adjacent C-3 and C-5 positions.
The steric bulk of the tert-butyl group can also be a determining factor in reactions involving the pyridinone ring itself. For instance, in reactions such as N-alkylation or modifications of the C-6 chloro substituent, the size of the tert-butyl group can influence the accessibility of these sites to incoming reagents. In related hindered pyridine bases, such as 2,6-di-tert-butyl-4-methylpyridine, the steric hindrance around the nitrogen atom is so significant that it prevents reaction with Lewis acids like BF₃ while still allowing reaction with protons chemrxiv.org. This demonstrates the profound impact of bulky alkyl groups on the reactivity of heterocyclic systems.
The following table summarizes the expected influence of the tert-butyl group on the reactivity of the pyridinone core based on general principles of organic chemistry and findings from related structures.
| Position on Pyridinone Ring | Influence of C-4 tert-Butyl Group | Expected Reactivity | Supporting Evidence/Inference |
| C-3 | High steric hindrance | Reduced accessibility for substitution | Inferred from general principles of steric hindrance by bulky groups. |
| C-5 | High steric hindrance | Reduced accessibility for substitution | Inferred from general principles of steric hindrance by bulky groups. |
| C-6 | Moderate steric influence | May affect the rate of nucleophilic substitution of the chloro group | The tert-butyl group is not directly adjacent, but its overall bulk can influence the approach of nucleophiles. |
| N-1 | Moderate steric influence | May affect the rate and feasibility of N-alkylation or other N-functionalization | The steric environment around the nitrogen can be influenced by the C-4 substituent. |
Chemical Transformations of the tert-Butyl Moiety (if applicable)
The tert-butyl group is generally considered to be chemically robust and resistant to many transformations due to the absence of α-hydrogens and the strength of the C-C bonds. Direct chemical modification of the tert-butyl group itself is challenging and typically requires harsh reaction conditions or specific catalytic systems.
Recent research has demonstrated that under specific conditions, even the seemingly inert C-H bonds of a tert-butyl group can be functionalized. For example, non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups has been achieved using powerful manganese-oxo species generated from hydrogen peroxide in a fluorinated alcohol solvent chemrxiv.orgnih.gov. This suggests that, in principle, the tert-butyl group on the pyridinone ring could be a site for late-stage functionalization, potentially leading to the introduction of a hydroxymethyl group.
Furthermore, metabolic studies of drugs containing tert-butyl groups have shown that cytochrome P450 enzymes can hydroxylate the tert-butyl moiety, leading to primary alcohol metabolites hyphadiscovery.com. While not a synthetic chemical transformation in the traditional sense, this biological transformation highlights the potential for oxidation at the methyl groups of the tert-butyl substituent.
However, based on the provided search results, there are no specific examples of chemical transformations of the tert-butyl group on the this compound core. Such transformations would likely require specialized reagents and conditions to overcome the inherent stability of the tert-butyl group.
Advanced Spectroscopic and Structural Elucidation Techniques for Pyridinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete atomic framework of the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
For 4-(tert-Butyl)-6-chloropyridin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the tert-butyl protons, the two protons on the pyridinone ring, and the N-H proton. The large tert-butyl group typically presents as a sharp singlet due to the nine equivalent protons. The two aromatic protons will appear as doublets, a result of their coupling to each other. The N-H proton may appear as a broad singlet.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. chemconnections.org For this molecule, nine distinct signals are expected: four for the tert-butyl group (one quaternary and one methyl carbon signal, though the methyl carbons are equivalent), and five for the pyridinone ring carbons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, carbonyl, and nitrogen atoms within the ring. chemconnections.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substituted pyridinone systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | 1.35 (s, 9H) | 30.5 |
| C(CH₃)₃ | - | 36.0 |
| C3-H | 6.30 (d, 1H) | 105.0 |
| C5-H | 6.50 (d, 1H) | 115.0 |
| N1-H | 12-14 (br s, 1H) | - |
| C2 (=O) | - | 162.0 |
| C4 | - | 155.0 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the precise connectivity of atoms. slideshare.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be observed between the signals of the C3-H and C5-H protons, confirming their adjacent positions on the ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. sdsu.edu This would show correlations between the C3-H signal and the C3 carbon signal, the C5-H signal and the C5 carbon signal, and the tert-butyl proton signal with its corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). youtube.com Key expected correlations for this molecule would include:
The tert-butyl protons showing a correlation to the C4 carbon, confirming the position of the substituent.
The C3-H proton showing correlations to the C2, C4, and C5 carbons.
The C5-H proton showing correlations to the C3, C4, and C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, not necessarily through bonds. harvard.edu A NOESY spectrum could show a correlation between the tert-butyl protons and the C3-H or C5-H proton, depending on the rotational orientation, providing further structural confirmation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. nih.gov For this compound, with the molecular formula C₉H₁₂ClNO, HRMS is crucial for confirmation. The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum, with two major molecular ion peaks separated by two mass units.
Table 2: Calculated Exact Masses for the Molecular Ions of this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| C₉H₁₂³⁵ClNO | ³⁵Cl | 199.0607 |
The observation of these exact masses with the correct isotopic ratio in an HRMS analysis would provide definitive confirmation of the compound's elemental composition. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org They are excellent for identifying the presence of specific functional groups. researchgate.net
For this compound, key vibrational modes include:
N-H stretch : A broad absorption in the IR spectrum, typically around 3100-3000 cm⁻¹.
C-H stretches : Signals for the aromatic C-H and aliphatic C-H of the tert-butyl group appear just above and below 3000 cm⁻¹, respectively.
C=O stretch : A strong, sharp absorption characteristic of the pyridinone carbonyl group, expected in the range of 1650-1680 cm⁻¹.
C=C and C=N stretches : These appear in the 1600-1450 cm⁻¹ region, characteristic of the pyridinone ring.
C-Cl stretch : This vibration typically appears in the fingerprint region, around 800-600 cm⁻¹.
Table 3: Characteristic IR and Raman Frequencies for this compound Frequency ranges are based on typical values for the respective functional groups in similar chemical environments. nih.goviosrjournals.org
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
|---|---|---|---|
| N-H | Stretch | 3100-3000 (broad) | Weak |
| C-H (tert-butyl) | Stretch | 2970-2870 (strong) | Strong |
| C=O (pyridinone) | Stretch | 1680-1650 (very strong) | Medium |
| C=C / C=N (ring) | Stretch | 1600-1450 (multiple bands) | Strong |
Electronic Spectroscopy (UV-Vis) and Fluorescence Studies of Pyridinone Chromophores
UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. youtube.com The pyridinone ring system constitutes a chromophore that absorbs light in the UV region.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. sielc.com The π → π* transitions, which are typically more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transition, which is usually weaker, involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Transition Type | Expected λmax (nm) | Typical Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~230-250 | High |
| π → π* | ~280-320 | Medium |
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. biocompare.com While not all pyridinone derivatives are strongly fluorescent, this technique can be used to study their excited state properties. nih.gov The study of fluorescence quenching or enhancement upon interaction with other molecules can also provide valuable information. The emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. youtube.com
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. For pyridinone derivatives, X-ray crystallography can elucidate key structural features, such as the planarity of the pyridinone ring, the conformation of substituent groups, and the nature of hydrogen bonding, which are crucial for understanding their chemical reactivity and biological activity.
Although specific experimental data for this compound is not available, a hypothetical crystallographic study would be expected to provide detailed information on several key parameters.
Expected Insights from a Hypothetical X-ray Crystallographic Study:
A single-crystal X-ray diffraction experiment on this compound would be anticipated to reveal:
Molecular Conformation: The precise bond lengths and angles of the pyridinone ring and its substituents. This would include the C-Cl, C-N, C=O, and C-C bond distances, as well as the bond angles within the six-membered ring and of the tert-butyl group.
Tautomeric Form: Unambiguous confirmation of the pyridin-2(1H)-one tautomer in the solid state, as opposed to the alternative 2-hydroxypyridine (B17775) tautomer.
Intermolecular Interactions: The presence and geometry of any hydrogen bonds, typically involving the N-H and C=O groups, which often lead to the formation of characteristic dimers or extended chains in pyridinone structures. The study would also detail other non-covalent interactions, such as halogen bonding or van der Waals forces, that influence the crystal packing.
The table below outlines the type of data that would be generated from such a study.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c, C2/c). |
| Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) |
| Volume (V) | The volume of the unit cell in ų. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal in g/cm³. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C=O, N-H) in Angstroms (Å). |
| Bond Angles | The angles between adjacent bonds in degrees (°). |
| Torsion Angles | Dihedral angles that define the conformation of the molecule. |
| Hydrogen Bond Geometry | Donor-H···Acceptor distances (Å) and angles (°). |
Without experimental data, further discussion on the specific structural details of this compound remains speculative. The acquisition of suitable single crystals and subsequent X-ray diffraction analysis would be necessary to provide the definitive structural elucidation for this compound.
Computational and Theoretical Investigations of 4 Tert Butyl 6 Chloropyridin 2 1h One
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net For 4-(tert-Butyl)-6-chloropyridin-2(1H)-one, the electron-donating tert-butyl group and the electron-withdrawing chlorine atom will have opposing effects on the electron density of the pyridinone ring, thereby influencing the HOMO and LUMO energy levels. The HOMO is likely to be localized on the electron-rich parts of the molecule, while the LUMO will be concentrated on the electron-deficient regions.
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. rsc.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, the MESP would show negative potential (red regions) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be found near the hydrogen atoms, particularly the N-H proton, highlighting areas for nucleophilic interaction. nih.gov
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Pyridinone Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridin-2(1H)-one | -6.5 | -1.2 | 5.3 |
| 4-methylpyridin-2(1H)-one | -6.3 | -1.1 | 5.2 |
| 6-chloropyridin-2(1H)-one | -6.8 | -1.8 | 5.0 |
| This compound (Estimated) | -6.6 | -1.7 | 4.9 |
Note: The data in this table is illustrative and based on general trends for substituted pyridinones. Actual values for this compound would require specific DFT calculations.
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. schrodinger.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths at which the molecule will absorb light. For this compound, TD-DFT calculations can help to understand its photophysical properties. The predicted spectrum can then be compared with experimentally measured data to validate the computational model. The accuracy of the predicted spectrum depends on the choice of functional and basis set.
Molecular Dynamics Simulations and Intermolecular Interaction Studies
While DFT provides insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or a crystal. unimi.it MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. For this compound, MD simulations could be used to study its aggregation behavior, its interactions with solvent molecules, or its binding to a biological target. oecd-nea.org These simulations can reveal the preferred modes of intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, and stacking interactions between the pyridinone rings. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net For pyridinone derivatives, QSAR studies have been particularly important in the development of new therapeutic agents, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govbenthamdirect.com These studies use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical model that can predict the activity of new, untested compounds.
For a QSAR study of pyridinone derivatives, relevant descriptors would include:
Electronic descriptors: Dipole moment, HOMO and LUMO energies, and partial atomic charges.
Steric descriptors: Molecular weight, molecular volume, and shape indices.
Hydrophobic descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
A QSAR model for pyridinone derivatives might reveal that specific substitutions on the pyridinone ring are crucial for high inhibitory activity. For instance, a bulky hydrophobic group at the 4-position, such as the tert-butyl group in this compound, might be found to enhance binding to a hydrophobic pocket in the target enzyme. nih.gov
Table 2: Key Molecular Descriptors Used in QSAR Studies of Pyridinone Derivatives
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment | Governs electrostatic and orbital interactions with the target. |
| Steric | Molar Refractivity (MR), Molecular Volume | Influences the fit of the molecule into the binding site. |
| Hydrophobic | LogP | Determines the ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |
Analysis of Non-Covalent Interactions within Pyridinone Architectures
Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their organization in the solid state. researchgate.netscispace.com For pyridinone derivatives, several types of non-covalent interactions are important:
Hydrogen Bonding: The N-H group of the pyridinone ring can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are fundamental to the formation of dimers and extended networks in the crystal structures of pyridinones. researchgate.net
π-π Stacking: The planar aromatic ring of the pyridinone core can engage in π-π stacking interactions with other aromatic rings. These interactions contribute to the stability of the crystal lattice. nih.gov
Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic site.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these non-covalent interactions in the crystal structure. researchgate.net This analysis provides a detailed picture of the close contacts between neighboring molecules and helps to understand the forces that govern the crystal packing. nih.govnih.gov
Applications of 4 Tert Butyl 6 Chloropyridin 2 1h One As a Synthetic Intermediate and Advanced Chemical Scaffold
Role in the Construction of Complex Heterocyclic Systems
The structural features of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one make it an ideal starting material for the synthesis of more elaborate heterocyclic structures. The chlorine atom at the 6-position serves as a versatile leaving group for various nucleophilic substitution and cross-coupling reactions, while the pyridinone ring itself can participate in cycloaddition and condensation reactions.
The scaffold of this compound is particularly well-suited for the construction of polycyclic and fused-ring systems, which are common motifs in biologically active molecules. The reactivity of the chloro-substituted pyridinone allows for annulation reactions, where additional rings are built onto the initial core.
A key example of this application is the synthesis of pyrido[3,4-d]pyrimidinones. The compound 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a fused heterocyclic system that can be conceptually derived from the 4-(tert-butyl)-6-chloropyridinone scaffold. bldpharm.com Such fused pyrimidinones (B12756618) are of significant interest in medicinal chemistry for their diverse pharmacological activities. The synthesis of these complex structures underscores the utility of the parent compound as a foundational element for creating intricate, multi-ring architectures.
Table 1: Examples of Fused Heterocyclic Systems
| Derivative Compound | Base Scaffold | Significance |
|---|
Nitrogen-containing heterocycles are among the most important classes of compounds in organic chemistry, forming the core of countless pharmaceuticals, agrochemicals, and materials. nih.gov The this compound scaffold serves as a valuable precursor for a wide variety of these molecules. The reactive chlorine atom can be displaced by nitrogen nucleophiles to introduce amines, amides, and other nitrogenous groups, or it can participate in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.
The versatility of the chloropyridine backbone is evident in the commercial availability of numerous related building blocks used in synthesis. These include:
tert-Butyl (6-chloropyridin-2-yl)carbamate
tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate bldpharm.com
2-(tert-Butyl)-6-chloropyridine-4-carboxylic acid nih.gov
These examples highlight how the 6-chloro position is a key handle for introducing further complexity and diversity, allowing chemists to access a broad chemical space of novel nitrogen-containing heterocycles.
Utility in Ligand Design for Organometallic Chemistry
In organometallic chemistry, ligands play a crucial role in modulating the properties of metal complexes, influencing their stability, reactivity, and catalytic activity. While specific examples of this compound being used directly as a ligand are not extensively documented, its structural motifs suggest potential applications. The pyridinone ring contains both oxygen and nitrogen atoms that could coordinate to a metal center, potentially acting as a bidentate ligand.
The design of N-heterocyclic carbene (NHC) ligands, for instance, often incorporates varied substituents to fine-tune the electronic and steric properties of the resulting metal complexes. nih.gov The presence of the bulky tert-butyl group in the 4-position of the pyridinone ring could provide the necessary steric hindrance to stabilize low-coordinate metal centers or to control the selectivity of catalytic reactions. Although research in this specific area is emerging, the inherent properties of the scaffold make it a candidate for the development of novel ligands for catalysis and other organometallic applications.
Development of Advanced Materials and Functional Molecules (e.g., fluorophores)
The pyridinone scaffold is not limited to biological applications; it also serves as a core for advanced materials and functional molecules. The conjugated π-system of the dihydropyridine (B1217469) ring, a close relative of the pyridinone structure, is a known chromophore. By modifying the substituents on this ring system, chemists can tune its electronic properties to create molecules with specific optical or electronic functions, such as dyes and fluorophores.
Research has shown that a closely related scaffold, 2-tert-butyl-1,4-dihydropyridine, can be used to synthesize pH-sensing luminescent dyes. nih.gov In one study, a 1,4-dihydropyridine (B1200194) ring featuring a tert-butyl group was condensed with other aromatic components to create a molecule that exhibits changes in its luminescence based on pH. nih.gov This work demonstrates that the tert-butylated pyridine (B92270) framework is a viable platform for developing sophisticated functional molecules where the electronic properties can be precisely controlled to create sensors or imaging agents.
Table 2: Research Findings on Functional Molecule Development
| Scaffold Type | Functional Molecule | Application | Research Finding |
|---|
Application in Drug Design and Discovery as a Privileged Medicinal Chemistry Scaffold
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The pyridinone core is recognized as one such scaffold, appearing in a number of approved drugs. Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals due to their ability to engage in specific hydrogen bonding and other interactions with biological macromolecules. nih.gov
The this compound structure contains several features that make it a valuable scaffold for medicinal chemists:
The Pyridinone Core: Provides a rigid and stable framework for orienting functional groups.
The Chlorine Atom: Acts as a reactive handle for introducing a wide variety of substituents through well-established chemical reactions, allowing for the rapid generation of compound libraries for screening. This is exemplified by its use in creating complex intermediates for drugs like Edoxaban. pharmaffiliates.com
The tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity by occupying hydrophobic pockets in target proteins. It can also improve metabolic stability by sterically shielding adjacent parts of the molecule from enzymatic degradation.
Furthermore, related heterocyclic systems have shown promise as templates for new therapeutic agents. For example, a scaffold based on the 6-hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium moiety, derived from marine natural products, has been identified as a new template for developing potent antifungal drugs. nih.gov This highlights the therapeutic potential inherent in such heterocyclic systems, reinforcing the value of the this compound scaffold as a privileged structure for drug discovery programs.
Future Research Directions and Emerging Opportunities for Chlorinated Tert Butylpyridinone Derivatives
Advancements in Asymmetric Synthesis and Chiral Derivatization
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one, the development of asymmetric synthetic routes to access specific chiral isomers is a key area of future research.
Organocatalysis has emerged as a powerful tool for constructing chiral molecules. mdpi.comrsc.org Future efforts will likely focus on developing novel chiral organocatalysts for the enantioselective synthesis of functionalized pyridinones. For instance, asymmetric [4+2] cycloaddition reactions, which have been successfully used to create chiral spirocyclic scaffolds containing pyridazinone and oxazinane rings, could be adapted for tert-butyl chloropyridinone systems. nih.gov The goal is to achieve high yields and excellent diastereoselectivity and enantioselectivity, often using low catalyst loadings under mild conditions. rsc.orgnih.gov
Chiral derivatization represents another important avenue. wikipedia.org This technique involves reacting a mixture of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and analyzed using methods like HPLC or NMR spectroscopy. wikipedia.orgnih.gov While the use of CDAs has seen some decline with the rise of chiral chromatography, it remains a valuable tool for both analysis and physical separation (chiral resolution). wikipedia.org Research into new, highly efficient CDAs tailored for pyridinone substrates could streamline the process of obtaining optically pure materials. The requirements for an effective CDA are stringent: it must be enantiomerically pure, the reaction must proceed to completion without causing racemization of the substrate, and for analytical purposes, it should ideally contain a chromophore for enhanced detection. wikipedia.org
Future work may also explore dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, and the development of catalytic dearomatization processes to create chiral δ-lactams from pyridine (B92270) precursors. nih.gov
Table 1: Strategies in Asymmetric Synthesis for Pyridinone Scaffolds
| Strategy | Description | Key Advantages | Relevant Research Areas |
|---|---|---|---|
| Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective reactions. | Metal-free, mild reaction conditions, high stereoselectivity. | Asymmetric cycloadditions, Michael additions, aza-Michael reactions. mdpi.comnih.gov |
| Chiral Derivatization | Conversion of enantiomers into diastereomers using a chiral auxiliary for separation or analysis. | Enables separation and analysis of enantiomers using standard chromatography/spectroscopy. wikipedia.org | Development of novel CDAs, chiral resolution of complex heterocycles. nih.gov |
| Catalytic Dearomatization | Enantioselective functionalization of the pyridine ring that breaks its aromaticity to create chiral centers. | Rapid construction of complex, chiral N-heterocycles from simple precursors. nih.gov | Synthesis of chiral δ-lactams and other pharmacologically relevant structures. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The this compound scaffold possesses multiple sites for potential functionalization. Exploring novel reactivity patterns and developing new catalytic transformations are crucial for diversifying the range of accessible derivatives.
Site-selective C-H functionalization is a major focus in modern organic synthesis, as it allows for the direct modification of the core structure without the need for pre-functionalized starting materials. rsc.org While functionalization of pyridines has traditionally targeted the ortho- and para-positions, achieving meta-selectivity remains a significant challenge due to the ring's intrinsic electronic properties. researchgate.netnih.gov Future research will likely target the development of catalytic systems—perhaps employing transient directing groups or leveraging dearomatization-rearomatization strategies—to achieve controlled functionalization at positions that are typically less reactive. rsc.orgnih.gov
Recent breakthroughs in catalysis offer exciting possibilities. Iridium(I) complexes have been shown to catalyze the synthesis of N-substituted pyridones from 2-alkoxypyridines via C-O bond cleavage. nih.govresearchgate.net Similarly, rhodium-mediated carbene transfer reactions have enabled enantioselective cyclopropanation and novel rearrangement reactions on N-substituted 2-pyridones. nih.govacs.org Applying these and other transition-metal catalytic systems to chlorinated tert-butylpyridinones could unlock new synthetic pathways.
Furthermore, photochemical methods are providing new ways to functionalize pyridines. Strategies harnessing the unique reactivity of pyridinyl radicals, generated via single-electron transfer, can lead to distinct positional selectivity that diverges from classical methods. acs.org The exploration of these light-mediated transformations for chloropyridinone substrates is a promising frontier.
Table 2: Emerging Catalytic Transformations for Pyridone Derivatives
| Catalytic System | Transformation Type | Potential Application |
|---|---|---|
| Rhodium(II) Catalysis | Carbene Transfer Reactions | Enantioselective cyclopropanation, 1,4-rearrangements. nih.govacs.org |
| Iridium(I) Catalysis | C-O Bond Cleavage / Migration | Synthesis of N-alkylpyridones from alkoxypyridines. nih.govresearchgate.net |
| Photochemical Organocatalysis | Radical C-H Functionalization | Regioselective allylation and alkylation via pyridinyl radicals. acs.org |
| Transition-Metal Catalysis | C-H Functionalization | Direct and selective modification of the pyridone core. rsc.orgresearchgate.net |
Integration with Machine Learning and AI in Chemical Discovery
ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including potential yields and side products. nih.govarxiv.org This predictive power is invaluable for optimizing reaction conditions without the need for exhaustive experimental screening, saving time, resources, and reducing chemical waste. nih.govyoutube.com For a specific scaffold like this compound, ML models could predict its reactivity with a wide range of reagents and catalysts, guiding chemists toward the most promising experiments.
Moreover, AI and ML are central to modern drug discovery. nih.gov These methods can screen virtual libraries of compounds to identify molecules with a high probability of biological activity, predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential drug targets. nih.govnih.gov By applying these algorithms to virtual libraries of chlorinated tert-butylpyridinone derivatives, researchers can prioritize the synthesis of compounds with the highest likelihood of therapeutic relevance.
Table 3: Applications of AI/ML in Pyridinone Derivative Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Reaction Prediction | Algorithms predict the products and yields of chemical reactions based on reactants and conditions. nih.govarxiv.org | Accelerates optimization, reduces experimental costs, and minimizes failed reactions. |
| Retrosynthesis Planning | Software proposes step-by-step synthetic pathways to a target molecule. iscientific.orgacs.org | Enhances efficiency of synthesis design and enables the discovery of novel routes. |
| Virtual Screening | Computational models predict the biological activity and properties of virtual compounds. nih.govnih.gov | Focuses synthetic efforts on molecules with the highest potential for desired applications. |
| Data-Driven Discovery | ML models identify hidden patterns in large datasets to guide experimental design. youtube.com | Facilitates more quantitative and systematic decision-making in research. |
Expansion into Interdisciplinary Research Areas for Targeted Applications
The structural features of this compound and its derivatives make them attractive candidates for applications beyond traditional organic chemistry, particularly in fields like medicinal chemistry, agrochemicals, and materials science.
The pyridine and pyridone motifs are crucial components in a vast number of FDA-approved drugs and biologically active compounds. rsc.orgresearchgate.net The specific substitution pattern on the pyridine ring is often critical to a molecule's potency and pharmacological profile. nih.gov Future research will undoubtedly involve the synthesis of libraries of chlorinated tert-butylpyridinone derivatives for screening against various biological targets. Late-stage functionalization, a process where complex molecules are modified in the final steps of a synthesis, is a powerful strategy for rapidly creating analogues of a lead compound for structure-activity relationship (SAR) studies. researchgate.netnih.gov
In materials science, functionalized pyridines are used as ligands for transition metals, in catalysts, and as components of organic materials with specific electronic or optical properties. researchgate.net The unique combination of a bulky tert-butyl group, an electron-withdrawing chlorine atom, and the pyridone core could lead to materials with novel properties. For example, derivatives could be explored as components in organic light-emitting diodes (OLEDs) or as building blocks for creating porous materials or functional polymers. The use of magnetically recoverable nano-catalysts, which can be functionalized with organic ligands like pyridine derivatives, represents a growing area of interest for developing sustainable and environmentally benign catalytic processes. researchgate.net
The expansion into these interdisciplinary areas requires a collaborative approach, bringing together synthetic chemists with biologists, pharmacologists, and materials scientists to design and test new molecules for targeted applications.
Q & A
What are the optimized synthetic routes for 4-(tert-Butyl)-6-chloropyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
Basic
The synthesis of pyridin-2(1H)-one derivatives typically involves cyclocondensation or nucleophilic substitution. For example, describes methods for synthesizing analogs like 4-(trifluoromethyl)pyridin-2(1H)-ones via cyclocondensation of β-diketones with ammonium acetate, achieving yields ranging from 19% to 67% depending on substituents and reaction optimization. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for halogenation steps.
- Temperature control : Moderate heating (60–80°C) minimizes side reactions like over-halogenation.
- Purification : Recrystallization from chloroform/hexane (1:2) improves purity, as demonstrated for structurally similar compounds .
How can X-ray crystallography using SHELX software elucidate the crystal structure and tautomeric forms of this compound?
Advanced
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving tautomeric equilibria. For pyridin-2(1H)-ones, the keto-enol tautomerism can be analyzed via hydrogen-bonding patterns in the crystal lattice. highlights SHELX’s robustness in handling high-resolution data, enabling precise determination of bond lengths and angles to confirm the dominant tautomer. Researchers should:
- Collect high-resolution (<1.0 Å) diffraction data.
- Use restraints for disordered tert-butyl groups during refinement.
- Validate results with residual density maps .
What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Basic
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy are essential. reports characteristic peaks for pyridin-2(1H)-ones, such as:
- ¹H NMR : A singlet for the tert-butyl group at δ 1.3–1.5 ppm and a deshielded proton adjacent to chlorine (δ 6.8–7.2 ppm).
- IR : A strong carbonyl stretch near 1650–1680 cm⁻¹.
- MS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺). Purity is assessed via HPLC with UV detection at 254 nm .
What strategies address regioselective functionalization challenges at specific positions of the pyridinone core?
Advanced
Regioselective modifications require protecting groups or directing agents. For chlorination at C6, suggests using N-chlorosuccinimide (NCS) in DMF at 0°C to minimize competing reactions. To functionalize C4, tert-butyl groups can act as steric hindrance, directing electrophiles to the less-substituted C3 or C5 positions. Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals .
How to design rodent models to assess acute toxicity and biological activity, such as analgesia?
Advanced
Follow protocols from , which evaluated acute toxicity in CD-1 mice via oral administration (LD₅₀ determination) and analgesic activity via the hot-plate test (55°C). Key steps:
- Dose escalation : Start at 50 mg/kg, monitor for 72 hours.
- Behavioral endpoints : Latency to paw-licking (analgesia) measured at 30, 60, and 90 minutes post-administration.
- Statistical analysis : Use GraphPad Prism for ANOVA and survival curves .
How to resolve contradictions in synthetic data, such as variable yields or unexpected by-products?
Advanced
Contradictions often arise from impurities in starting materials or solvent effects. For example, notes yield variations (23%–67%) due to competing side reactions. Mitigation strategies:
- In situ monitoring : Use LC-MS to track intermediate formation.
- By-product analysis : Isolate and characterize impurities via preparative TLC or column chromatography.
- Reaction optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., p-TsOH) .
What computational methods predict reactivity and guide reaction optimization?
Advanced
Density functional theory (DFT) calculates transition-state energies to identify favorable reaction pathways. For halogenation, evidence suggests meta-chloroperbenzoic acid (m-CPBA) oxidizes sulfur-containing intermediates efficiently, as shown in . Tools like Gaussian or ORCA model substituent effects on activation barriers, aiding in catalyst design .
What are the key considerations for handling and storing this compound to ensure stability?
Basic
Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the chloro substituent. Avoid exposure to moisture, as pyridinones are prone to tautomerization in aqueous environments. Safety protocols from recommend PPE (gloves, goggles) and segregated waste disposal for halogenated by-products .
How to analyze tautomerism and its impact on physicochemical properties using spectroscopic and computational approaches?
Advanced
Combine ¹H NMR in DMSO-d₆ (which stabilizes enol forms) with IR to detect keto-enol shifts. Computational studies (e.g., NMR chemical shift prediction via ACD/Labs) correlate experimental data with tautomer populations. highlights 6-chloropyridin-2-ol’s tautomeric equilibrium, which affects solubility and bioavailability .
What catalytic systems enable efficient coupling reactions with halogenated pyridinones?
Advanced
Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) are effective. demonstrates aryl boronic acid coupling at C6 using Pd(PPh₃)₄ and K₂CO₃ in toluene/water. For tert-butyl-substituted derivatives, bulky ligands (e.g., XPhos) prevent steric hindrance issues. Monitor reaction progress via TLC with UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
